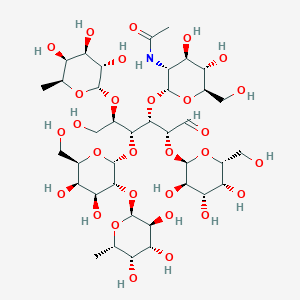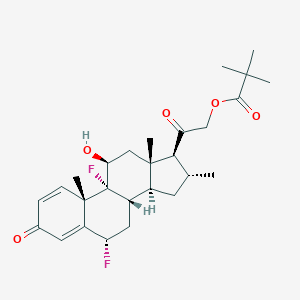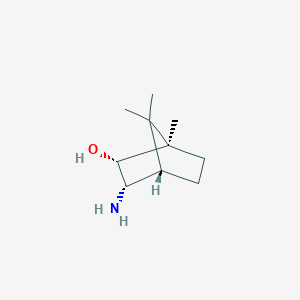![molecular formula C18H42N6 B105861 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine CAS No. 15875-13-5](/img/structure/B105861.png)
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
Overview
Description
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, also known as tris-DMA, is a heterocyclic organic compound with a wide range of applications in various scientific research fields. It is a stable and relatively non-toxic compound, making it an ideal choice for use in laboratory experiments. Tris-DMA is a versatile compound, with a variety of uses in the fields of organic and medicinal chemistry, as well as in biochemistry and physiology.
Scientific Research Applications
Polymer Curing Agent
This compound is utilized as a curing agent for polymers . It facilitates the cross-linking process in various polymer matrices, enhancing the mechanical properties and thermal stability of the final product. This application is critical in the production of high-performance materials for the automotive and aerospace industries.
Hardener for Anhydrides
In the field of epoxy resins, this triazine derivative acts as a hardener for anhydride-based systems . It improves the toughness and durability of the cured epoxies, which are widely used in coatings, adhesives, and composite materials.
Antistatic Agent
The compound serves as an antistatic agent . By reducing the buildup of static electricity, it is beneficial in preventing dust attraction and mitigating the risk of static discharge in electronics and textiles.
Emulsifying and Dispersing Agent
It finds application as an emulsifying and dispersing agent . This property is particularly useful in the pharmaceutical and cosmetics industries, where it aids in the formulation of stable emulsions and dispersions.
Corrosion Inhibitor
As a corrosion inhibitor, this chemical is applied to protect metal surfaces from corrosion, especially in harsh chemical environments . This extends the life of metal components and structures in industrial settings.
Foam Systems Catalyst
In the production of microcellular foams, elastomers, and rigid spray packaging foam systems, it acts as a back-end cure co-catalyst . It contributes to the control of the foam’s cell size and density, which is essential for insulation and cushioning applications.
Safety and Handling
In all applications, safety and handling of the compound are of utmost importance due to its chemical nature. Proper storage and usage guidelines must be followed to ensure safe handling and to maintain the integrity of the compound .
Mechanism of Action
Target of Action
It is known to be used as a curing agent for polymers . In this context, the compound likely interacts with the polymer chains, facilitating cross-linking and hardening.
Mode of Action
As a curing agent, it likely promotes the cross-linking of polymer chains, enhancing the rigidity and durability of the material .
Result of Action
The primary result of the action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is the curing or hardening of polymers . This results in enhanced material properties such as increased rigidity, durability, and resistance to environmental factors.
Action Environment
The action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine can be influenced by various environmental factors. For instance, temperature and humidity may affect the curing process. Additionally, the compound is volatile at room temperature , which could influence its stability and efficacy in certain environments.
properties
IUPAC Name |
3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMJOOSLXFQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041231 | |
| Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine | |
CAS RN |
15875-13-5 | |
| Record name | Desmorapid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15875-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R 141 (catalyst) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015875135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polycat 41 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N',N''-TRIS(3-DIMETHYLAMINOPROPYL)HEXAHYDRO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5929UG1VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine be used in polymer chemistry, and if so, how?
A1: Yes, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, often referred to as T-triazine, has shown promise as a multidentate amine ligand in Atom Transfer Radical Polymerization (ATRP). [] Specifically, it effectively complexes with copper bromide (CuBr), facilitating controlled polymerization of methacrylates like dimethylaminoethyl methacrylate (DMAEMA) and methyl methacrylate (MMA). [] This control is evidenced by the production of polymers with targeted molecular weights and narrow polydispersity. [] The polymerization process, exhibiting first-order kinetics with respect to the monomer, highlights the role of T-triazine in mediating a controlled radical polymerization. []
Q2: Apart from its use in polymer chemistry, are there other applications for 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine?
A2: Yes, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is also utilized in the development of flame-retardant materials. [] It serves as one of the components in a composite polyether formulation for on-site spraying applications. [] When incorporated into rigid polyurethane foam, this composite polyether contributes to the flame-retardant properties of the final product, achieving an oxygen index of 30. [] This application highlights the versatility of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in different material science domains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















